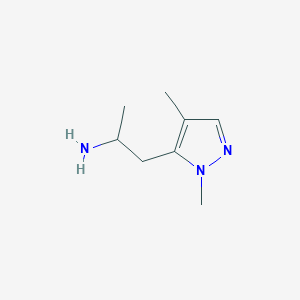
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine is not fully understood, but it is believed to act by inhibiting certain enzymes in the nitrification process, leading to the accumulation of toxic intermediates that can inhibit the growth of nitrifying bacteria. 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has also been shown to enhance the release of certain neurotransmitters in the brain, leading to increased neuronal activity and potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been shown to have both biochemical and physiological effects. In soil, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can enhance the efficiency of nitrogen fertilizers by increasing the availability of nitrogen to plants. In insects, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can inhibit the growth and reproduction of certain species, leading to potential use as an insecticide. In the brain, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can enhance the release of certain neurotransmitters, leading to potential use as a therapeutic agent for certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has several advantages for use in lab experiments, including its ability to enhance the efficiency of nitrogen fertilizers and its potential use as a neurotransmitter modulator. However, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine also has limitations, including its potential toxicity to nitrifying bacteria and its potential side effects on the nervous system.
Orientations Futures
There are several potential future directions for the study of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine. One area of research could focus on optimizing the synthesis methods for 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine to improve yield and purity. Another area of research could focus on developing new applications for 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine, such as its potential use as a therapeutic agent for certain neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine and its potential side effects on the nervous system.
Méthodes De Synthèse
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can be synthesized using different methods, including the reaction of pyrazole with 2,3-dichloropropan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of pyrazole with 2,3-epoxypropanol, followed by the reduction of the resulting intermediate with lithium aluminum hydride. These methods have been optimized to yield high purity and yield of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine.
Applications De Recherche Scientifique
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent activator of the nitrification process in soil, which can enhance the efficiency of nitrogen fertilizers. 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has also been studied for its potential use as a herbicide and insecticide, as it can inhibit the growth of certain plants and insects. Additionally, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been studied for its potential use as a neurotransmitter modulator, as it can enhance the release of certain neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-(2,4-dimethylpyrazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-10-11(3)8(6)4-7(2)9/h5,7H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIJSFSXLGAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

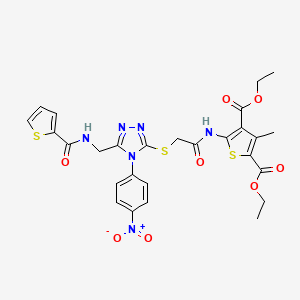

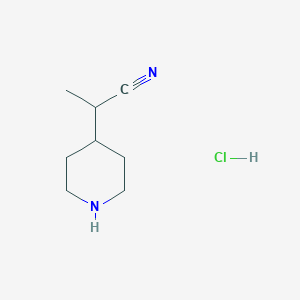

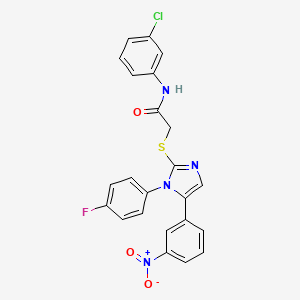

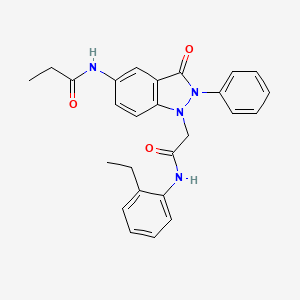

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
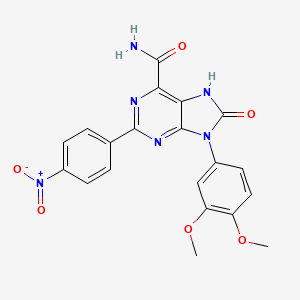
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)